molecular formula C44H50N8 B8271744 Quadrigemine B CAS No. 69937-10-6

Quadrigemine B

Cat. No. B8271744
CAS RN: 69937-10-6
M. Wt: 690.9 g/mol
InChI Key: AVQUGAAZHJLAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quadrigemine B is a minor alkaloid . It is noteworthy that this compound is one of the first examples of alkaloid structures made up of four tryptamine units .


Synthesis Analysis

The synthesis of this compound involves a unified strategy for enantioselective total synthesis of all stereoisomers of the [2+2] family of quadrigemine alkaloids . In this approach, two enantioselective intramolecular Heck reactions are carried out at the same time on precursors fashioned in four steps from either meso- or (+)-chimonanthine to form the two critical quaternary carbons of the peripheral cyclotryptamine rings of these products .


Molecular Structure Analysis

In the tetrameric this compound, the labile bond is located between unit 3 and 4 (“terminal”) and it belongs to the group of [3 + 1] polypyrroloindolines . The structure of this compound has been shown by chemical degradation to be a certain structure (no stereochemistry) .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex. The labile bond in this compound is located between unit 3 and 4 (“terminal”) and it belongs to the group of [3 + 1] polypyrroloindolines .

properties

CAS RN

69937-10-6

Molecular Formula

C44H50N8

Molecular Weight

690.9 g/mol

IUPAC Name

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3

InChI Key

AVQUGAAZHJLAOQ-UHFFFAOYSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quadrigemine B
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Quadrigemine B
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Quadrigemine B
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Quadrigemine B
Reactant of Route 6
Quadrigemine B

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